Imidazole-13C,15N2 (Major): Structural Properties, Analytical Validation, and Applications in Advanced Drug Design
Imidazole-13C,15N2 (Major): Structural Properties, Analytical Validation, and Applications in Advanced Drug Design
Executive Summary In the realm of structural biology, metabolomics, and pharmaceutical development, stable isotope labeling is not merely a tracking mechanism; it is a fundamental tool for breaking molecular symmetry and enhancing analytical resolution. Imidazole-13C,15N2 (Major) serves as a critical building block in these fields. By replacing specific carbon and nitrogen atoms with their heavier, NMR-active isotopes, researchers can trace metabolic pathways, determine complex 3D protein structures, and evaluate the pharmacokinetic profiles of novel therapeutics without altering the native chemical reactivity of the imidazole ring.
This technical whitepaper provides an in-depth analysis of the physicochemical properties of Imidazole-13C,15N2, alongside self-validating experimental protocols for its analytical characterization and synthetic incorporation into drug scaffolds.
Molecular Architecture & Physicochemical Profile
Imidazole is a highly versatile, five-membered planar heterocyclic ring containing two nitrogen atoms—one pyrrole-like (N-H) and one pyridine-like (=N-). The "Major" isotopologue of Imidazole-13C,15N2 (CAS: 1173018-62-6) typically features isotopic enrichment at the C2 position and both nitrogen atoms, yielding the empirical formula 13CC2H415N2[1].
The Causality of Isotopic Selection: The strategic choice of 13C and 15N over their natural counterparts is rooted in quantum mechanics and spectroscopy. Natural abundance 14N possesses a nuclear spin of I = 1, making it a quadrupolar nucleus that causes severe line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy due to rapid quadrupolar relaxation. By enriching the molecule with 15N (I = 1/2), researchers obtain sharp, highly resolved NMR signals. Simultaneously, placing a 13C (I = 1/2) atom at the C2 position breaks the magnetic symmetry of the ring, allowing for multidimensional heteronuclear NMR experiments (e.g., HSQC, HMBC) that can map out hydrogen-bonding networks critical to enzymatic catalytic triads. Furthermore, this specific labeling strategy provides a clean M+3 mass shift, which is statistically rare in biological matrices, ensuring high signal-to-noise ratios in mass spectrometry (MS).
Quantitative Data Summary
| Property | Value |
| Chemical Name | Imidazole-13C,15N2 (Major) |
| CAS Number | 1173018-62-6[1] |
| Molecular Formula | 13CC2H415N2 |
| Molecular Weight | 71.06 g/mol |
| Mass Shift | M+3 |
| Isotopic Purity | ≥99 atom % 13C, ≥98 atom % 15N |
| Physical Form | Solid |
| Storage Temperature | 2-8 °C[1] |
Self-Validating Analytical Workflows
Before incorporating an expensive isotopic label into a complex synthesis, its purity and structural integrity must be rigorously verified. Relying solely on MS can confirm the M+3 mass shift but fails to verify the exact positional labeling or detect NMR-silent impurities. The following protocol utilizes a self-validating 1D/2D NMR approach.
Protocol 1: Quantitative NMR Validation
Objective: Confirm isotopic enrichment, positional labeling, and structural integrity.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 2.0 mg of Imidazole-13C,15N2 in 600 µL of Deuterium Oxide (D2O) containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
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Causality: D2O suppresses the exchangeable N-H proton signal to simplify the spectrum and provides a lock signal for the spectrometer. DSS serves a dual purpose: it acts as an internal chemical shift reference (set to 0 ppm) and a known quantitative standard to self-validate the exact concentration of the sample.
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pH/pD Adjustment: Adjust the pD of the solution to 7.5 using dilute NaOD/DCl.
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Causality: Imidazole has a pKa of ~6.95. Ensuring the pD is strictly above the pKa guarantees the molecule is in its neutral, deprotonated state. If the pH fluctuates near the pKa, rapid proton exchange will cause chemical shift averaging and line broadening, ruining the resolution.
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1D 1H Acquisition (The Internal Check): Acquire a standard 1D proton spectrum with a long relaxation delay (d1 = 5s).
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Causality: A long d1 ensures complete longitudinal relaxation (T1) of all protons, allowing for accurate, quantitative integration. The isotopic purity is self-validated by measuring the ratio of the heteronuclear coupling satellites (1J_CH and 2J_NH) against the residual central (unlabeled) peak. If the central peak exceeds 1-2% of the total integral, the batch fails purity standards.
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2D 1H-15N and 1H-13C HSQC (Structural Mapping): Acquire gradient-selected HSQC spectra.
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Causality: This confirms the exact connectivity. The presence of cross-peaks exclusively at the expected labeled positions validates the "Major" isotopologue structure. If isotopic scrambling occurred during manufacturing, unexpected cross-peaks will appear, triggering a failure of the validation check.
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Self-validating NMR workflow for verifying isotopic purity and positional labeling.
Application in Pharmacokinetics: Synthesizing ATP Synthase Modifiers
In advanced drug design, tracing the metabolic fate of a compound requires a distinct mass signature. Imidazole-13C,15N2 is frequently used to synthesize isotopic analogs of complex therapeutics, such as modifiers of the reverse mode of ATP synthase, which are investigated for treating accelerated aging diseases and cancer[2].
Protocol 2: Synthetic Incorporation into Therapeutic Scaffolds
Objective: Synthesize isotopically enriched therapeutic modifiers for metabolic tracing and pharmacokinetic (PK) profiling.
Step-by-Step Methodology:
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Precursor Activation: Dissolve the halogenated drug scaffold (e.g., a brominated precursor) in anhydrous Dimethylformamide (DMF). Add 1.2 equivalents of Potassium Carbonate (K2CO3).
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Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the halogenated precursor. K2CO3 acts as a mild, non-nucleophilic base to deprotonate the N-H of the imidazole ring, enhancing its nucleophilicity without causing degradation of the primary scaffold.
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Nucleophilic Substitution: Add exactly 1.0 equivalent of Imidazole-13C,15N2. Stir the reaction mixture at 60 °C for 4 hours under an inert argon atmosphere.
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Causality: Using exactly 1.0 equivalent of the labeled isotope ensures maximum atom economy for this high-value reagent. The moderate temperature of 60 °C provides enough activation energy for the SN2 substitution while preventing thermal degradation of the isotopic label.
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Parallel Validation (LC-MS/MS): Withdraw 10 µL aliquots at the 1, 2, and 4-hour marks. Inject these into an LC-MS/MS system alongside an unlabeled control reaction running in parallel.
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Causality: This step creates a self-validating kinetic system. Because isotopes can sometimes induce a Kinetic Isotope Effect (KIE), the labeled product must be monitored to ensure it elutes at the exact same chromatographic retention time as the unlabeled control, but with a precise +3.007 Da mass shift. Any deviation in retention time or mass indicates an unwanted side reaction, isotopic scrambling, or a severe KIE altering the reaction trajectory.
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Purification: Terminate the reaction with water, extract with ethyl acetate, and isolate the final product via preparative HPLC. Lyophilize to yield the solid isotopically enriched modifier.
Synthetic pathway and parallel validation for incorporating Imidazole-13C,15N2 into drug scaffolds.
References
- Google Patents. "CA3050553A1 - Therapeutic modifiers of the reverse mode of atp synthase".
